molecular formula C10H7Cl2N B117195 1-(3,5-dichlorophenyl)-1H-pyrrole CAS No. 154458-86-3

1-(3,5-dichlorophenyl)-1H-pyrrole

Cat. No.: B117195
CAS No.: 154458-86-3
M. Wt: 212.07 g/mol
InChI Key: IEWRGYRCGQVEMJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-1H-pyrrole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-2,5-dihydropyrrole: This compound is a reduced form of this compound and exhibits different chemical reactivity.

    3,5-Dichlorophenylpyrrole-2,5-dione:

    3,5-Dichlorophenyl-substituted pyrroles: These compounds have various substituents on the pyrrole ring, leading to different chemical and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWRGYRCGQVEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380285
Record name 1-(3,5-dichlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154458-86-3
Record name 1-(3,5-dichlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione identified as a potential CypA ligand?

A: Researchers utilized a high-throughput screening method called single-point SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange) coupled with matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique identifies ligands by detecting changes in hydrogen-deuterium exchange rates of a target protein upon ligand binding. By screening two large chemical libraries (LOPAC and DIVERSet), this compound-2,5-dione was flagged as a potential CypA ligand. []

Q2: What is the significance of discovering novel CypA ligands like this compound-2,5-dione?

A: CypA is overexpressed in lung cancer tumors, making it a potential therapeutic and diagnostic target. [] Identifying new molecules that bind to CypA, like this compound-2,5-dione, offers opportunities to develop novel diagnostic imaging agents or therapeutic agents for lung cancer. The discovery of new ligands with diverse structures also provides valuable tools to further investigate CypA's biological function and its role in disease.

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